3-Trifluoromethanesulfonamidobenzoic acid
Overview
Description
3-Trifluoromethanesulfonamidobenzoic acid is a useful research compound. Its molecular formula is C8H6F3NO4S and its molecular weight is 269.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 3-trifluoromethanesulfonamidobenzoic acid belongs, generally target bacterial enzymes involved in folate metabolism .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in the production of nucleic acids and proteins, inhibiting bacterial growth and replication .
Pharmacokinetics
It is known that benzoic acid, a component of this compound, is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and replication by interfering with the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins .
Action Environment
It is known that the efficacy of sulfonamides can be affected by factors such as ph and the presence of paba in the environment .
Biochemical Analysis
Biochemical Properties
3-Trifluoromethanesulfonamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes .
Additionally, this compound interacts with proteins involved in signal transduction pathways, such as protein kinases. These interactions can modulate the activity of these proteins, influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation state of key signaling proteins, thereby modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway .
In terms of gene expression, this compound can influence the transcription of genes involved in metabolic processes and stress responses. This can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction .
Furthermore, this compound can activate or inhibit other enzymes involved in cellular signaling pathways. These interactions can lead to changes in the phosphorylation state of proteins, thereby modulating their activity and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods .
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity. The compound’s impact on cellular processes can vary depending on the duration of exposure and the concentration used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects .
Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes. Beyond this threshold, increasing the dosage can lead to detrimental effects, including oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
One of the key metabolic pathways involving this compound is the sulfur amino acid metabolism pathway. The compound can modulate the activity of enzymes involved in this pathway, leading to changes in the production and utilization of sulfur-containing metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments .
This compound can interact with transporters such as organic anion transporters and organic cation transporters, which play a role in its distribution within the body. These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity .
Properties
IUPAC Name |
3-(trifluoromethylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZUSWXCOBYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.